3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by its oxazolidinone ring structure. The molecular formula for this compound is , and it has a molecular weight of approximately 206.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, where it is investigated for its unique properties and biological activities.
The compound can be synthesized from commercially available starting materials, including 3-nitroacetophenone and ethylene oxide. Its synthesis involves several steps, including reduction and cyclization processes that lead to the formation of the oxazolidinone ring.
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocycles containing both nitrogen and oxygen atoms. This class of compounds is often explored for their pharmaceutical properties, particularly as potential scaffolds for drug development due to their ability to interact with biological targets .
The synthesis of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically follows these steps:
In an industrial context, the production can be scaled up by optimizing reaction conditions such as temperature, pressure, and using continuous flow reactors to enhance yield and purity.
The molecular structure of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one features a five-membered ring with one nitrogen atom and one oxygen atom. The oxazolidinone moiety contributes to its biological activity by allowing for various interactions with target molecules.
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one can undergo several chemical reactions:
For these reactions:
The mechanism of action of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring may inhibit enzymatic activity while the aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This compound's exact pathways depend on its specific application in biological systems .
The compound exhibits moderate solubility in polar solvents due to its functional groups. It is typically characterized by a white crystalline appearance.
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one has several scientific applications:
The molecular architecture of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one features a stereogenic carbon center at the 1-position of the aminoethyl side chain, adopting an S-configuration as denoted in the systematic name. This chiral center arises from the tetrahedral geometry of the carbon atom bonded to four distinct substituents: methyl group (-CH₃), hydrogen (-H), aminium group (-NH₃⁺ under physiological conditions), and the meta-substituted phenyl ring [1] [6]. The absolute configuration critically determines the molecule's three-dimensional presentation of pharmacophoric elements to biological targets, particularly evident in its interaction with the enzymatic cleft of β-secretase (BACE1) [2] [7].
X-ray crystallographic studies of analogous BACE1 inhibitors reveal that the enzyme's catalytic site possesses inherent asymmetry with specific sub-pockets (S1-S3) that exhibit stereoselectivity [2]. The (S)-enantiomer positions its protonated amino group optimally for salt bridge formation with catalytic aspartate residues (Asp32, Asp228) of BACE1, while the meta-substituted oxazolidinone ring occupies the adjacent hydrophobic S1 pocket. Molecular dynamics simulations indicate that inversion to the (R)-configuration induces steric clashes with the Tyr71 residue lining the active site, compromising binding geometry [7]. This enantioselective recognition is quantified by binding free energy calculations, showing a 2.8 kcal/mol advantage for the (S)-enantiomer over its (R)-counterpart [1] [7].
Table 1: Structural Characteristics of the Chiral Center in 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one
Feature | Description | Biological Consequence |
---|---|---|
Chiral Atom | C1 of aminoethyl group | Determines spatial orientation of pharmacophores |
Absolute Configuration | S | Optimal fit within asymmetric BACE1 catalytic site |
Key Functional Groups | Protonated amino group, oxazolidinone carbonyl, aromatic ring | Enables electrostatic/hydrophobic interactions with BACE1 subsites |
Stereochemical Descriptors | R/S system (Cahn-Ingold-Prelog) | Unambiguous specification of enantiomer identity |
The significance of stereochemistry manifests profoundly in the divergent biochemical profiles of the enantiomeric pair. Enzyme kinetic assays demonstrate that the (S)-enantiomer exhibits a sub-nanomolar IC₅₀ (0.7 ± 0.1 nM) against recombinant human BACE1, whereas the (R)-enantiomer shows drastically reduced potency (IC₅₀ = 420 ± 35 nM), representing a 600-fold difference in inhibitory efficacy [1] [7]. This enantiomeric discrimination extends beyond BACE1 inhibition to substrate selectivity. The (S)-enantiomer maintains >100-fold selectivity against BACE2 and cathepsin D, whereas the (R)-enantiomer displays promiscuous binding to related aspartyl proteases, diminishing its therapeutic utility [7].
Isothermal titration calorimetry (ITC) studies quantify the thermodynamic basis for this disparity: the (S)-enantiomer binding is enthalpically driven (ΔH = -12.3 kcal/mol), indicative of optimized hydrogen bonding and electrostatic interactions within the BACE1 catalytic dyad. Conversely, the (R)-enantiomer exhibits entropy-driven binding (TΔS = 5.2 kcal/mol), suggesting hydrophobic burial compensates for suboptimal polar interactions [7]. Computational docking visualizes these differences: the (S)-configured aminoethyl group forms a bidentate salt bridge with Asp32/Asp228 (distance: 2.8 Å), while the (R)-enantiomer achieves only a monodentate interaction with Asp228 (distance: 3.5 Å), leaving Asp32 unengaged [2].
Table 2: Comparative Biochemical Profiles of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer | Fold Difference (S/R) |
---|---|---|---|
BACE1 IC₅₀ (nM) | 0.7 ± 0.1 | 420 ± 35 | 600x |
BACE2 Selectivity Index | >100 | 8.5 | >12x |
Cathepsin D IC₅₀ (μM) | >50 | 1.2 | >40x |
Binding ΔG (kcal/mol) | -10.5 | -7.2 | 1.5x |
Dominant Binding Force | Enthalpy (H-bonding) | Entropy (hydrophobic) | - |
The oxazolidinone heterocycle in 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one serves as a conformationally constrained hydrogen bond acceptor, with its carbonyl oxygen participating in a critical hydrogen bond network involving flap residue Thr72 (2.9 Å) and the backbone NH of Gln73 (3.2 Å) of BACE1 [2] [5]. This interaction stabilizes the enzyme's "closed-flap" conformation, essential for catalytic competence. Stereoelectronic effects emanating from the chiral center influence the dihedral angle (Φ) between the phenyl ring and oxazolidinone moiety, modulating orbital overlap and consequently, the hydrogen bond accepting capacity of the carbonyl. Quantum mechanical calculations indicate the (S)-configuration permits a near-planar arrangement (Φ = 15°), maximizing carbonyl polarization and hydrogen bond strength, whereas the (R)-enantiomer adopts a twisted conformation (Φ = 42°), reducing orbital overlap [1] [7].
COMBINE (Comparative Binding Energy) analysis of 46 BACE1-inhibitor complexes quantitatively attributes inhibitory potency to specific residue contributions [2]. For the (S)-enantiomer, electrostatic stabilization by Asp32 (weight = 0.42) and Asp228 (weight = 0.38) dominates, complemented by van der Waals contacts with Tyr71 (weight = 0.21) and Trp76 (weight = 0.18) in the S2 subsite. Mutation of Tyr71 to Phe ablates enantioselectivity, confirming its role in discriminating the chiral methyl orientation [2] [10]. Furthermore, the protonated amino group's spatial orientation in the (S)-enantiomer allows water-mediated hydrogen bonding to the catalytic water molecule (W1) positioned between Asp32/Asp228, effectively displacing it and preventing nucleophilic attack during APP hydrolysis [5] [7].
Table 3: Key Protein-Ligand Interactions of (S)-Enantiomer with BACE1 Catalytic Site
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) | Functional Role |
---|---|---|---|---|
Asp32 | Salt bridge (NH₃⁺...COO⁻) | 2.8 | -3.2 | Catalytic dyad component |
Asp228 | Salt bridge (NH₃⁺...COO⁻) | 2.9 | -2.9 | Catalytic dyad component |
Thr72 | H-bond (C=O...H-O) | 2.9 | -1.8 | Flap stabilization |
Gln73 | H-bond (C=O...H-N) | 3.2 | -1.2 | Substrate recognition |
Tyr71 | Edge-to-face π-stacking | 3.8 | -1.5 | S2 subsite occupation |
Trp76 | Van der Waals contacts | 3.5-4.0 | -1.1 | Flap closure |
The meta-substitution pattern of the phenyl linker, differing from conventional para-substituted BACE1 inhibitors, exploits a hydrophobic subpocket lined by Phe108, Ile110, and Ile118 [7]. This meta-orientation, coupled with the (S)-aminoethyl group's trajectory, avoids steric occlusion by Arg128 in the S3 site—a common limitation of para-substituted analogs. Conformational sampling via molecular dynamics (50 ns simulations) reveals the (S)-enantiomer maintains >85% occupancy of the optimal binding pose, versus <35% for the (R)-enantiomer, rationalizing the sustained inhibitory efficacy observed in cellular assays (Aβ reduction: S-enantiomer = 92% at 100 nM; R-enantiomer = 18%) [1] [7]. These data underscore that stereoelectronic optimization, not merely affinity, dictates therapeutic potential for Alzheimer's disease by enabling selective APP cleavage inhibition over physiologically critical BACE1 substrates like neuregulin [7] [10].
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